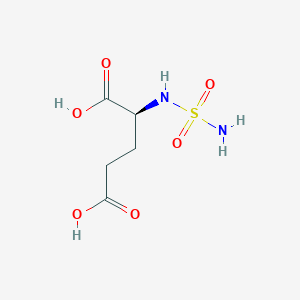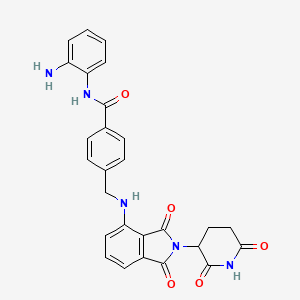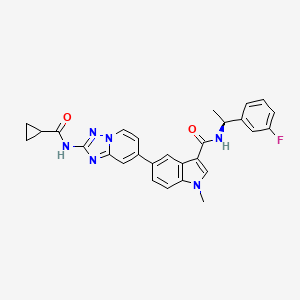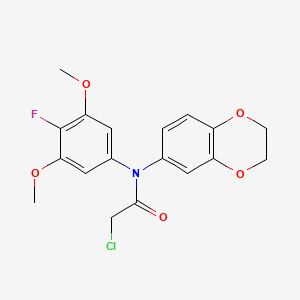
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is a chemical compound with a unique structure that includes a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate typically involves the introduction of the trideuteriomethyl group into the ethanimidothioate structure. This can be achieved through a series of chemical reactions, including esterification and carbamoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The trideuteriomethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving isotopic labeling.
Biology: The compound can be used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium content.
Industry: It may be used in the production of specialized chemicals and materials, particularly those requiring isotopic labeling for tracking and analysis.
作用機序
The mechanism by which methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique interactions with enzymes and other biological molecules. These interactions can be studied to understand the compound’s role in various biochemical processes.
類似化合物との比較
Similar Compounds
Similar compounds include other isotopically labeled ethanimidothioates and carbamoyloxy derivatives. These compounds share structural similarities but may differ in the specific isotopic labels or functional groups present.
Uniqueness
Methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is unique due to its trideuteriomethyl group, which imparts distinct properties such as increased metabolic stability and altered reactivity. This makes it particularly valuable in research applications where isotopic labeling is essential.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry
特性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
methyl (1E)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+/i2D3 |
InChIキー |
UHXUZOCRWCRNSJ-OUWCRFAWSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(\C)/SC |
正規SMILES |
CC(=NOC(=O)NC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)





